3-Acetamidobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

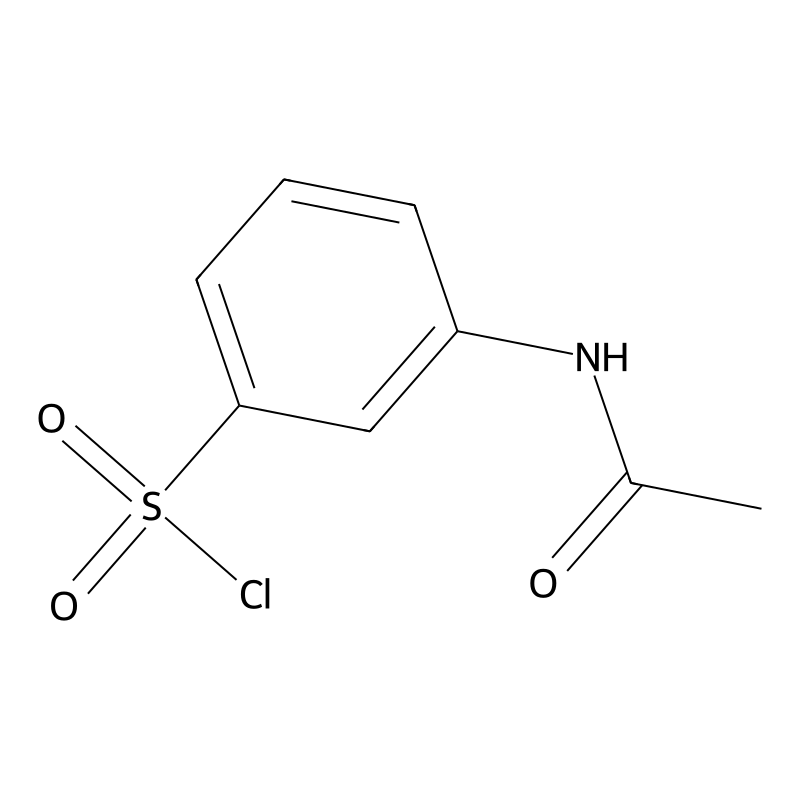

3-Acetamidobenzene-1-sulfonyl chloride, also known as 4-acetamidobenzenesulfonyl chloride, is an aromatic sulfonyl chloride compound with the molecular formula C₈H₈ClNO₃S and a molecular weight of approximately 233.67 g/mol. It features an acetamide group attached to a benzene ring that also carries a sulfonyl chloride functional group. This compound is typically used in organic synthesis and is known for its reactivity due to the presence of the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

3-AcBS-Cl is likely to share some of the hazards common to arylsulfonyl chlorides, which can include:

- Corrosivity: Can irritate or damage skin and eyes upon contact [].

- Lachrymator: May cause tearing and irritation to the eyes [].

Due to the presence of chloride, it may also react with water to release hydrochloric acid fumes, which can be harmful if inhaled [].

Synthesis:

3-Acetamidobenzene-1-sulfonyl chloride, also known as N-acetylsulfanilyl chloride, can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzenesulfonyl chloride with acetamide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) [].

Applications:

- Organic synthesis: The sulfonyl chloride group (SO₂Cl) is a versatile reactive group commonly used in organic synthesis for various transformations. It can participate in nucleophilic substitution reactions to introduce different functionalities onto aromatic rings, potentially leading to the synthesis of novel compounds with desired properties [].

- Medicinal chemistry: The presence of the acetamide group (CH₃CONH₂) provides potential for exploring its biological activity and interactions with biomolecules. This could involve investigating its role in drug development or as a starting material for synthesizing more complex molecules with potential therapeutic applications [].

- Material science: The aromatic ring structure and functional groups in 3-acetamidobenzene-1-sulfonyl chloride might be of interest for material science research. It could be explored for potential applications in areas like polymer synthesis or the development of new materials with specific functionalities [].

The primary reaction involving 3-acetamidobenzene-1-sulfonyl chloride is its conversion into sulfanilamide derivatives through nucleophilic attack by amines. The electrophilic nature of the sulfonyl chloride allows it to react readily with nucleophiles, such as amines or alcohols, resulting in the formation of sulfonamides or sulfonate esters:

- Nucleophilic Substitution:

- Hydrolysis Reaction: In the presence of water, it can hydrolyze to form 4-acetamidobenzenesulfonic acid:

3-Acetamidobenzene-1-sulfonyl chloride exhibits biological activity primarily through its derivatives, particularly as a precursor to sulfanilamide antibiotics. These compounds are known for their antibacterial properties, acting by inhibiting bacterial folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth.

The synthesis of 3-acetamidobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of acetanilide:

- Chlorosulfonation Method: Acetanilide reacts with chlorosulfonic acid under controlled conditions to yield 4-acetamidobenzenesulfonic acid, which is subsequently converted to 3-acetamidobenzene-1-sulfonyl chloride by further reaction with chlorosulfonic acid .

- Continuous Flow Synthesis: A novel method utilizes a microchannel reactor for continuous production, enhancing efficiency and safety by controlling temperature and reaction time .

3-Acetamidobenzene-1-sulfonyl chloride finds applications in various fields:

- Pharmaceuticals: As a key intermediate in the synthesis of sulfanilamide antibiotics.

- Chemical Synthesis: Utilized in organic reactions to introduce sulfonamide groups into various organic molecules.

- Research: Employed in studies related to enzyme inhibition and drug development.

Interaction studies indicate that compounds derived from 3-acetamidobenzene-1-sulfonyl chloride can interact with various biological targets, primarily enzymes involved in bacterial metabolism. These interactions are crucial for understanding the compound's efficacy as an antibiotic and its potential side effects.

Several compounds share structural similarities with 3-acetamidobenzene-1-sulfonyl chloride. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Sulfanilamide | Contains an amino group | First synthetic antibacterial drug |

| N-Acetylsulfanilyl Chloride | Similar acetamido structure | Used as a reagent in organic synthesis |

| 4-Aminobenzenesulfonamide | Lacks acetamido group | Directly used as an antibiotic without modification |

3-Acetamidobenzene-1-sulfonyl chloride is unique due to its specific functional groups that allow for selective reactions not possible with simpler sulfanilamides or other derivatives.

The development of 3-acetamidobenzene-1-sulfonyl chloride is intrinsically linked to the broader evolution of sulfonamide chemistry, which emerged as a cornerstone of pharmaceutical research in the early twentieth century. The historical significance of sulfonyl chlorides stems from their discovery as key intermediates in the synthesis of sulfonamide antibiotics, with the foundational work on sulfanilamide in the 1930s marking a revolutionary advancement in antibacterial treatments. This breakthrough established sulfonyl chlorides as essential synthetic intermediates, leading to the systematic investigation of various positional isomers, including the meta-substituted variant that forms the focus of this analysis.

The chlorosulfonation reaction, which serves as the primary synthetic route to these compounds, was first developed as an extension of classical electrophilic aromatic substitution chemistry. Early synthetic protocols relied heavily on the use of chlorosulfonic acid as both the sulfonating agent and the source of chloride functionality. The historical development of these methodologies revealed the critical importance of protecting group strategies, particularly the use of acetamido functionality to mask reactive amine groups during harsh chlorosulfonation conditions. This approach prevented undesired side reactions and maintained regioselectivity in the substitution process.

The evolution of synthetic approaches to 3-acetamidobenzene-1-sulfonyl chloride reflects broader trends in organic chemistry toward more controlled and selective transformations. Traditional batch processes have gradually been supplemented by continuous flow methodologies, with recent patent literature describing two-temperature zone approaches that optimize both yield and selectivity. These developments represent a significant advancement from early synthetic protocols that often suffered from poor regioselectivity and the formation of undesired byproducts.

Significance in organic synthesis and industrial applications

3-Acetamidobenzene-1-sulfonyl chloride occupies a central position in synthetic organic chemistry due to its exceptional versatility as a synthetic intermediate. The compound serves as a crucial building block for the preparation of sulfonamide derivatives, which find extensive applications in pharmaceutical chemistry, materials science, and industrial processes. The presence of the sulfonyl chloride functionality renders the compound highly reactive toward nucleophiles, enabling efficient coupling reactions with amines, alcohols, and other nucleophilic species.

In pharmaceutical synthesis, this compound demonstrates particular utility in the construction of biologically active molecules containing sulfonamide linkages. The meta-positioning of the acetamido group provides unique electronic and steric properties that can be exploited in drug design applications. Research has shown that compounds derived from 3-acetamidobenzene-1-sulfonyl chloride can serve as intermediates in the synthesis of various therapeutic agents, including antimicrobial compounds and enzyme inhibitors.

The industrial significance of this compound extends beyond pharmaceutical applications to include its use in the production of dyes, agrochemicals, and specialty chemicals. The reactive sulfonyl chloride group enables facile derivatization under mild conditions, making it an attractive starting material for the synthesis of complex molecular architectures. Recent developments in photocatalytic methodologies have further expanded the synthetic utility of sulfonyl chlorides, with studies demonstrating chromoselective synthesis approaches that can selectively generate sulfonyl chlorides from thioacetate precursors.

The compound also plays a crucial role in protecting group chemistry, where the acetamido functionality serves as a protecting group for aromatic amines during synthetic transformations. This dual functionality allows for the selective introduction of sulfonyl chloride groups while maintaining the integrity of other reactive sites within the molecule. Such strategic considerations are particularly important in complex synthetic sequences where multiple functional group manipulations are required.

Nomenclature and isomeric classification

The systematic nomenclature of 3-acetamidobenzene-1-sulfonyl chloride follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 3-acetamidobenzenesulfonyl chloride according to standard naming protocols. This nomenclature clearly indicates the presence of an acetamido substituent at the 3-position of the benzene ring, with the sulfonyl chloride functionality attached directly to the aromatic core. Alternative naming systems recognize this compound under various synonyms, including 3-acetylamino-benzenesulfonyl chloride and meta-acetamidobenzenesulfonyl chloride.

The Chemical Abstracts Service registry number 23905-46-6 provides unique identification for this specific isomer, distinguishing it from its positional isomers. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl, which unambiguously describes the connectivity and spatial arrangement of atoms within the molecule. The International Chemical Identifier key BSNCGXHXSOEIEZ-UHFFFAOYSA-N serves as an additional unique identifier for database searches and chemical informatics applications.

Isomeric considerations are particularly important for this compound class, as the position of the acetamido group significantly influences both the chemical reactivity and physical properties of the resulting sulfonyl chloride. The meta-substitution pattern in 3-acetamidobenzene-1-sulfonyl chloride contrasts with the more commonly encountered para-substituted isomer, 4-acetamidobenzenesulfonyl chloride, which bears the registry number 121-60-8. The ortho-substituted isomer represents a third possible positional variant, though it is less commonly encountered in synthetic applications due to steric considerations.

Position in the broader field of sulfonyl chemistry

3-Acetamidobenzene-1-sulfonyl chloride exemplifies the fundamental principles underlying sulfonyl chloride chemistry, representing a prototypical example of how electronic and steric factors influence the reactivity and selectivity of these important synthetic intermediates. Within the broader context of sulfonyl chemistry, this compound demonstrates the classic reactivity patterns associated with sulfonyl halides, including nucleophilic substitution reactions, hydrolysis, and participation in various coupling reactions.

The position of this compound within sulfonyl chemistry is particularly significant due to its role as a model system for understanding regioselective aromatic substitution. The meta-acetamido substitution pattern provides a unique electronic environment that influences the reactivity of the sulfonyl chloride group toward different nucleophiles. This positioning contrasts with the more extensively studied para-substituted analog, offering insights into how substitution patterns affect both synthetic accessibility and subsequent reactivity.

Mechanistic studies of sulfonyl chloride reactions have revealed that 3-acetamidobenzene-1-sulfonyl chloride participates in typical substitution reactions through both addition-elimination and ionic pathways, depending on the nature of the nucleophile and reaction conditions. The compound readily undergoes hydrolysis in aqueous media to generate the corresponding sulfonic acid, while reactions with amines proceed efficiently to form sulfonamide products. These fundamental reactivity patterns place the compound squarely within the established paradigms of sulfonyl chloride chemistry.

Recent advances in sulfonyl chloride synthesis have highlighted the importance of compounds like 3-acetamidobenzene-1-sulfonyl chloride in developing new synthetic methodologies. Photocatalytic approaches to sulfonyl chloride synthesis have demonstrated that these compounds can be generated through novel pathways involving thioacetate precursors and chromoselective catalysis. Such developments represent significant advances over traditional synthetic approaches that rely on harsh chlorosulfonation conditions.

The compound also serves as a valuable substrate for investigating Friedel-Crafts reactions, where the sulfonyl chloride group can act as both an electrophile and a source of sulfur dioxide in desulfonation reactions. These dual modes of reactivity expand the synthetic utility of the compound and position it as a versatile intermediate for accessing diverse molecular frameworks. The electronic properties imparted by the meta-acetamido substitution provide unique opportunities for selective functionalization that are not available with other substitution patterns.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive